molecular formula C12H5Cl5O B12668267 2,2',3,4,5-Pentachlorodiphenyl ether CAS No. 727738-62-7

2,2',3,4,5-Pentachlorodiphenyl ether

Cat. No.: B12668267
CAS No.: 727738-62-7
M. Wt: 342.4 g/mol
InChI Key: WKCMCEFIDNESSP-UHFFFAOYSA-N
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Description

2,2’,3,4,5-Pentachlorodiphenyl ether is a type of polychlorinated diphenyl ether, which is a class of compounds known for their environmental persistence and potential toxicity. These compounds are structurally similar to polychlorinated biphenyls and are often studied for their effects on health and the environment .

Preparation Methods

The synthesis of 2,2’,3,4,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination . Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product .

Chemical Reactions Analysis

2,2’,3,4,5-Pentachlorodiphenyl ether can undergo various chemical reactions, including:

Scientific Research Applications

2,2’,3,4,5-Pentachlorodiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,3,4,5-Pentachlorodiphenyl ether exerts its effects involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to changes in gene expression and disruption of cellular processes. This interaction can result in oxidative stress, cellular damage, and potential toxic effects .

Comparison with Similar Compounds

2,2’,3,4,5-Pentachlorodiphenyl ether is unique among polychlorinated diphenyl ethers due to its specific chlorination pattern. Similar compounds include:

  • 2,2’,4,4’,5-Pentachlorodiphenyl ether
  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,2’,3,4,6-Pentachlorodiphenyl ether

These compounds share similar properties but differ in their chlorination patterns, which can influence their chemical behavior and toxicity .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCMCEFIDNESSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727738-62-7
Record name 2,2',3,4,5-Pentachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5-PENTACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34088N6KTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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